An In-depth Technical Guide to the Chemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds. This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it explores its role as a precursor to compounds with significant anti-inflammatory activity, illustrating the pertinent biological signaling pathways.
Physicochemical Properties
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a sterically hindered phenolic aldehyde. Its chemical structure, characterized by the presence of bulky tert-butyl groups ortho to the hydroxyl group, imparts significant antioxidant properties and influences its reactivity. The aldehyde functional group serves as a versatile handle for further chemical modifications.
Table 1: Quantitative Physicochemical Data for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| Appearance | Light yellow to yellow-beige crystalline powder | [2][3] |
| Melting Point | 189-191 °C | [4] |
| Boiling Point | 336.66 °C (rough estimate) | [4] |
| Solubility | Soluble in hot methanol (B129727) and ethanol (B145695) (50 mg/mL) | [2][5][6] |
| Density | 1.0031 g/cm³ (rough estimate) | [4] |
| Flash Point | 121.6 ± 18.5 °C | [4] |
| XLogP3 | 4.4 | [1][4] |
Spectroscopic Data
The structural features of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde have been extensively characterized using various spectroscopic techniques.
Table 2: Spectroscopic Data for 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
| Technique | Key Data Points |
| ¹H NMR | Chemical shifts (δ) are observed for the aldehydic proton, aromatic protons, and the protons of the tert-butyl groups. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and carbons of the tert-butyl groups are identified. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are observed for the hydroxyl (O-H), carbonyl (C=O), and C-H stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed, along with characteristic fragmentation patterns. |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
A common method for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde is the Duff reaction or a modified version, which involves the formylation of 2,6-di-tert-butylphenol.
Experimental Protocol: Synthesis via Formylation of 2,6-di-tert-butylphenol
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Reaction Setup: A reaction flask equipped with a mechanical stirrer, thermometer, and condenser is charged with glacial acetic acid and water.
-
Addition of Reagents: To the stirred solution, add ammonium (B1175870) acetate, paraformaldehyde, and 2,6-di-tert-butylphenol.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by vacuum filtration. The crude product is washed with water and can be further purified by recrystallization from a suitable solvent such as ethanol or toluene (B28343) to yield light yellow crystals.
Caption: A general workflow for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
Physicochemical Characterization
Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.[7][8][9][10][11]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A small amount of the compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12][13][14] The solution should be free of solid particles.[12][14]
-
Instrumentation: Spectra are recorded on an NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is typically prepared. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a transparent disk.[15][16] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[15]
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[1][17][18][19]
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Biological Significance: Anti-inflammatory Activity
While 3,5-Di-tert-butyl-4-hydroxybenzaldehyde itself is primarily a synthetic intermediate, its derivatives have shown significant promise as anti-inflammatory agents. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).
The antioxidant properties conferred by the sterically hindered phenolic group are believed to play a crucial role in the anti-inflammatory mechanism. Phenolic antioxidants can act as radical scavengers through hydrogen atom transfer or single electron transfer mechanisms, thereby mitigating oxidative stress which is a key component of inflammation.[2][3][5][6][20]
Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger signaling cascades that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then upregulate the expression of pro-inflammatory genes, including those for TNF-α and IL-1β. Derivatives of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde can interfere with these pathways, leading to a reduction in the production of these inflammatory mediators.
Caption: A simplified diagram of the anti-inflammatory signaling pathway modulated by derivatives of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
Safety and Handling
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a valuable compound with well-defined chemical properties. Its utility as a synthetic intermediate, particularly for the development of novel anti-inflammatory agents, makes it a compound of significant interest to the research and drug development communities. The experimental protocols and pathway information provided in this guide serve as a foundational resource for professionals working with this versatile molecule.
References
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- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. cif.iastate.edu [cif.iastate.edu]
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